H-Met-Gly-Met-OH

Description

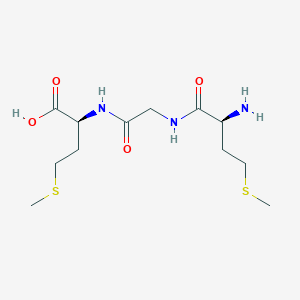

Structure

3D Structure

Properties

CAS No. |

14486-10-3 |

|---|---|

Molecular Formula |

C12H23N3O4S2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H23N3O4S2/c1-20-5-3-8(13)11(17)14-7-10(16)15-9(12(18)19)4-6-21-2/h8-9H,3-7,13H2,1-2H3,(H,14,17)(H,15,16)(H,18,19)/t8-,9-/m0/s1 |

InChI Key |

UZVKFARGHHMQGX-IUCAKERBSA-N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |

sequence |

MGM |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of H-Met-Gly-Met-OH for peptide research

As a Senior Application Scientist, understanding the precise physicochemical and kinetic behavior of model peptides is non-negotiable for advancing drug delivery and proteomics. The tripeptide H-Met-Gly-Met-OH (Methionyl-Glycyl-Methionine) serves as a critical molecular probe in two primary domains: the study of oxidative stress mechanisms (due to its dual thioether groups) and the profiling of oligopeptide transporters and aminopeptidases.

This technical guide deconstructs the structural dynamics, biological interactions, and field-proven experimental workflows associated with H-Met-Gly-Met-OH, providing a rigorous framework for peptide researchers.

Structural Dynamics and Physicochemical Profile

The unique behavior of H-Met-Gly-Met-OH stems from its specific sequence architecture. The presence of two bulky, sulfur-containing methionine residues flanking a highly flexible, achiral glycine hinge creates a dynamic conformational space.

At physiological pH, the peptide exists predominantly as a zwitterion, with a protonated N-terminal amine (

Quantitative Physicochemical and Kinetic Parameters

The following table summarizes the core quantitative data associated with the peptide and its direct derivatives in biological assays.

| Parameter | Biological Target / Mechanism | Value / Observation | Reference |

| Molecular Formula | Physicochemical | N/A | |

| Molar Mass | Physicochemical | 337.46 g/mol | N/A |

| PepT1 Transport Affinity | Intestinal Transporter (PepT1) | High affinity (Competitive with Gly-Sar) | [3] |

| Tetrapeptide Variant (Met-Gly-Met-Met) | Intestinal Transporter (PepT1) | Exhibits substrate inhibition | [4] |

| MAP Cleavage Efficiency | Methionine Aminopeptidase (MAP) | Intermediate/High ( | [5] |

| >S•+ Decay Half-life | Photo-oxidation (ROS) | [6] |

Mechanisms of Action

A. One-Electron Oxidation and Radical Stabilization

Methionine residues are highly susceptible to oxidation by reactive oxygen species (ROS), making them primary targets during cellular oxidative stress[7]. When H-Met-Gly-Met-OH undergoes one-electron oxidation (e.g., via hydroxyl radicals or photo-sensitization), a highly reactive sulfur-centered radical cation (

The Causality of Stabilization: Because the N-terminal methionine possesses a free primary amino group, the molecule can undergo an intramolecular electron transfer. The lone pair on the nitrogen overlaps with the half-filled orbital of the oxidized sulfur, forming a stabilized sulfur-nitrogen three-electron bond (S∴N)[8][9]. This stabilization dictates the peptide's degradation pathway, temporarily preventing irreversible sulfoxide formation or decarboxylation, and extending the radical's half-life to approximately 50 µs[6].

Fig 1: One-electron oxidation pathway of Met-Gly-Met forming a stabilized S∴N radical intermediate.

B. Enzymatic Cleavage and Membrane Transport

-

Methionine Aminopeptidase (MAP): MAP is responsible for the co-translational excision of N-terminal methionine from nascent proteins. The efficiency of this cleavage is heavily dependent on the

residue (the amino acid adjacent to the N-terminal Met). Because glycine has the smallest side chain (a single hydrogen), H-Met-Gly-Met-OH serves as an excellent, sterically unhindered substrate for profiling MAP catalytic efficiency[2][5]. -

Oligopeptide Transporter 1 (PepT1): PepT1 is a proton-coupled symporter located in the intestinal epithelium. It transports di- and tripeptides regardless of sequence, but transport efficiency varies. H-Met-Gly-Met-OH acts as a strong competitive inhibitor of standard PepT1 substrates. Interestingly, extending the sequence to a tetrapeptide (e.g., Met-Gly-Met-Met) results in substrate inhibition, making the tripeptide the optimal length for transport kinetic studies[3][4].

Experimental Methodologies: Self-Validating Protocols

To rigorously study the biological interactions of H-Met-Gly-Met-OH, assays must be designed with internal controls that validate the mechanism of action. Below are two field-proven protocols.

Protocol 1: PepT1 Competitive Transport Kinetics Assay

Objective: Determine the binding affinity (

-

Cell Preparation: Transfect Chinese Hamster Ovary (CHO) cells or Xenopus laevis oocytes with mammalian PepT1 cDNA. Culture until confluent expression is achieved (typically 48 hours post-transfection)[3].

-

Buffer Equilibration: Wash cells three times with an uptake buffer adjusted strictly to pH 6.0 (e.g., 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose) to establish the proton gradient.

-

Competitive Incubation: Expose the cells to a fixed concentration of

-

Termination: Halt the transport rapidly by aspirating the uptake buffer and washing the cells three times with ice-cold PBS (pH 7.4). The temperature drop and removal of the proton gradient instantly freeze transporter kinetics.

-

Quantification: Lyse the cells using 1% Triton X-100. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained

via liquid scintillation counting. Calculate the

Fig 2: Self-validating competitive transport assay workflow for PepT1 using radiolabeled substrates.

Protocol 2: Nanosecond Laser Flash Photolysis for Oxidation Profiling

Objective: Capture and quantify the transient S∴N three-electron bond formed during the oxidation of H-Met-Gly-Met-OH.

Causality & Validation: Because the

-

Solution Preparation: Prepare a

solution of H-Met-Gly-Met-OH in ultra-pure water. Add -

Deoxygenation: Purge the quartz cuvette with high-purity Argon gas for 20 minutes. Oxygen is a potent radical scavenger; removing it ensures the radical cation's decay is strictly intramolecular.

-

Excitation: Irradiate the sample with a 355 nm pulse from an Nd:YAG laser (pulse duration

). This excites the 3CB to its triplet state, which subsequently abstracts an electron from the methionine sulfur atom[6]. -

Transient Detection: Monitor the transient absorption spectra using a Xenon arc lamp and a monochromator coupled to a photomultiplier tube. The S∴N three-electron bond exhibits a characteristic absorption peak around 380-400 nm[7]. Plot the decay curve to calculate the intermediate's half-life.

References

Sources

- 1. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine (Met) Amino Acid - Creative Peptides [creative-peptides.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Developmental regulation of a turkey intestinal peptide transporter (PepT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. bip.amu.edu.pl [bip.amu.edu.pl]

- 7. Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycylmethionine - Wikipedia [en.wikipedia.org]

- 9. chimia.ch [chimia.ch]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Chemical Structure Analysis of Met-Gly-Met Tripeptide: A Technical Guide to Conformational and Oxidative Profiling

Executive Summary

The Met-Gly-Met (MGM) tripeptide serves as a critical model in peptide chemistry, proteomics, and biopharmaceutical development. Structurally, it is characterized by two flanking methionine residues that provide highly reactive thioether side chains, separated by a central glycine residue that acts as an unconstrained conformational hinge. This unique architecture makes MGM highly susceptible to oxidation while simultaneously granting it a vast, dynamic conformational landscape in solution.

This whitepaper provides an in-depth, self-validating analytical framework for researchers and drug development professionals. It details the causality behind selecting Nuclear Magnetic Resonance (NMR) spectroscopy for 3D conformational elucidation and stable-isotope-labeled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate oxidation profiling.

Structural Dynamics & Chemical Architecture

The structural behavior of the MGM tripeptide is dictated by two primary chemical features:

-

The Glycine Hinge: Unlike other amino acids, glycine lacks a β-carbon. This absence of steric hindrance removes rotational barriers around the φ (phi) and ψ (psi) dihedral angles. Consequently, MGM does not adopt a single, rigid 3D structure but exists as a dynamic ensemble of rapidly interconverting conformations[1].

-

Thioether Oxidation Liability: Methionine contains a sulfur atom in a thioether linkage. This functional group is highly susceptible to reactive oxygen species (ROS), readily undergoing two-electron oxidation to form methionine sulfoxide (MetO), which exists as two distinct diastereomers (R-form and S-form)[2][3]. Further oxidation yields the irreversible methionine sulfone (MetO2)[4].

Conformational Elucidation via NMR Spectroscopy

Because the MGM tripeptide is highly flexible, traditional X-ray crystallography is ineffective; the molecule resists crystallization into a single ordered state. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Molecular Dynamics (MD) simulations, is the gold standard for capturing its solution-state conformational ensemble[1][5].

Causality of Experimental Design

1D ¹H NMR provides chemical shifts that indicate the local electronic environment, but it cannot determine 3D folding. To build a 3D model, researchers must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY measures through-space dipole-dipole interactions between protons that are close in space (< 5 Å) but potentially far apart in the primary sequence[6]. These interactions provide the critical distance constraints required to guide MD simulations[5].

Protocol: 2D NOESY NMR Conformational Analysis

This protocol is designed to extract high-resolution distance constraints while preventing solvent interference.

-

Step 1: Sample Preparation. Dissolve the synthesized MGM tripeptide in a deuterated solvent (e.g., DMSO-d6) to a concentration of 1–5 mM. Causality: DMSO-d6 provides a deuterium lock signal for the spectrometer and prevents the massive H2O solvent peak from obscuring the peptide's amide proton signals. Vacuum-seal the NMR tube to prevent atmospheric moisture absorption[5][6].

-

Step 2: Spectrometer Calibration. Insert the sample into a high-field NMR spectrometer (≥ 400 MHz). Tune and match the probe for the ¹H frequency, and rigorously optimize the shim settings to ensure sharp, highly resolved spectral peaks[5][6].

-

Step 3: 1D ¹H Acquisition. Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset, ensuring all peptide signals fall within the acquisition window[6].

-

Step 4: 2D NOESY Acquisition. Initiate the 2D NOESY experiment. Set the mixing time between 100–300 ms. Causality: A carefully calibrated mixing time is critical; if it is too short, NOE signals will be too weak to detect. If it is too long, "spin diffusion" occurs (magnetization transferring through intermediate protons), leading to false distance constraints[6].

-

Step 5: Data Processing & MD Integration. Apply a sine-bell window function to both dimensions, perform a 2D Fourier transform, and phase correct the spectrum. Integrate the cross-peaks to calculate NOE intensities, convert these into upper distance constraints (< 5 Å), and input them into an MD simulation to generate the final conformational ensemble[5][6].

Quantitative NMR Data Summary

| Parameter | Optimal Value / Range | Analytical Purpose |

| Peptide Concentration | 1 - 5 mM | Ensures a sufficient signal-to-noise ratio without causing artificial aggregation[6]. |

| NOESY Mixing Time | 100 - 300 ms | Captures direct through-space NOE cross-peaks while preventing spin diffusion artifacts[6]. |

| Interproton Distance | < 5 Å | The fundamental upper limit for NOE-derived distance constraints used in 3D modeling[6]. |

Workflow Visualization

Caption: Integrated NMR and Molecular Dynamics workflow for MGM tripeptide conformational analysis.

Oxidation Profiling via LC-MS/MS

Methionine oxidation is a major degradation pathway that must be monitored during biotherapeutic development[7]. However, quantifying the native oxidation state of MGM is notoriously difficult because the sample preparation process itself (exposure to air, pH changes, and electrospray ionization) induces artifactual oxidation[2][7].

Causality of Experimental Design

To create a self-validating assay, we employ a stable isotope labeling strategy. By reacting the sample with 18O-enriched hydrogen peroxide before sample processing, we intentionally oxidize all remaining native methionine residues into 18O-MetO. Because native oxidation utilizes atmospheric 16O, the mass spectrometer can easily differentiate native oxidation (+15.99 Da) from the artificially induced label (+17.99 Da). Any oxidation that occurs as an artifact during later LC-MS steps will incorporate 16O, but since all available Met sites were already blocked by the 18O label, artifactual skewing is mathematically eliminated[7].

Protocol: 18O-Labeling and LC-MS/MS Peptide Mapping

-

Step 1: Isotope Labeling. Incubate the MGM peptide sample with 18O-enriched H2O2. This converts all unoxidized Met residues to 18O-MetO, effectively "freezing" the native 16O-MetO profile[7].

-

Step 2: Reaction Quenching. Quench the oxidation reaction by buffer exchanging the sample into a solution containing excess free methionine (e.g., 15 mM) to consume residual peroxide[3].

-

Step 3: Desalting. Pass the mixture through a C18 spin column to remove salts and enzymes that could suppress ionization during mass spectrometry[8].

-

Step 4: Chromatographic Separation. Inject the sample onto a reversed-phase UHPLC C18 column. Causality: Use a highly shallow linear gradient (e.g., 5% to 10% mobile phase B over 140 minutes). Methionine sulfoxide exists as R- and S-diastereomers; this shallow gradient is strictly required to chromatographically resolve these stereoisomers prior to MS detection[3]. Monitor the system suitability test (SST) to ensure trace metals in the column frit are not causing on-column oxidation[4].

-

Step 5: Tandem Mass Spectrometry. Analyze the eluent using LC-MS/MS in data-dependent acquisition mode. Calculate the true native oxidation fraction by comparing the peak area of the 16O-MetO species against the 18O-MetO species[3][7].

Quantitative Mass Spectrometry Data Summary

| Modification Type | Mass Shift (Da) | Oxygen Isotope | Biological / Analytical Context |

| Native Met Oxidation | +15.99 | 16O | Endogenous ROS exposure, aging, or in vivo degradation[7]. |

| Labeled Met Oxidation | +17.99 | 18O | Intentional labeling to block sites and prevent analytical artifacts[7]. |

| Met Sulfone (MetO2) | +31.99 | 16O / 18O | Irreversible over-oxidation product; indicates excessive oxidative stress[4]. |

Workflow Visualization

Caption: 18O-stable isotope labeling and LC-MS/MS workflow to eliminate oxidation artifacts.

Conclusion

The structural and oxidative analysis of the Met-Gly-Met tripeptide requires a multi-disciplinary analytical approach. Because of its extreme flexibility, 2D NOESY NMR combined with MD simulations is mandatory to accurately map its conformational ensemble. Concurrently, because its thioether groups are highly reactive, standard LC-MS/MS protocols are insufficient for oxidation profiling due to artifact generation. By implementing an 18O-stable isotope labeling strategy prior to LC-MS/MS, researchers can establish a self-validating assay that mathematically eliminates sample preparation artifacts, ensuring absolute confidence in the quantitative data.

References

-

Conformational Analysis of Arginine-Rich Tripeptides: A Technical Guide. Benchchem. 6

-

Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PMC / NIH. 8

-

Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. 4

-

Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry - ACS Publications. 7

-

The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications. ThermoFisher. 2

-

Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis. PMC / NIH. 3

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed / NIH. 1

-

Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship.org. 5

Sources

- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. escholarship.org [escholarship.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of H-Met-Gly-Met-OH in Oxidative Stress Studies: A Technical Guide to Sulfur Radical Cation Dynamics

Executive Summary

In the landscape of oxidative stress and protein aging, methionine (Met) residues serve as critical endogenous antioxidants. Because the thioether group of methionine is highly susceptible to one-electron oxidation by Reactive Oxygen Species (ROS), it acts as a primary sink for oxidative damage. However, the transient intermediates formed during this process—specifically sulfur radical cations (

The tripeptide H-Met-Gly-Met-OH (Methionyl-glycyl-methionine) has emerged as an indispensable model compound for elucidating these sub-microsecond stabilization mechanisms. By providing a flexible spacer (Glycine) between two redox-active methionine residues, this peptide allows researchers to map the highly complex intramolecular electron transfers and the formation of two-center, three-electron (2c-3e) bonds. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and kinetic data regarding the role of H-Met-Gly-Met-OH in modern oxidative stress research.

The Structural Rationale: Why H-Met-Gly-Met-OH?

The selection of H-Met-Gly-Met-OH in time-resolved oxidation studies is not arbitrary; it is a deliberate structural design meant to mimic the diverse microenvironments of folded proteins. When a hydroxyl radical (

To prevent irreversible protein cleavage or decarboxylation, this radical must be stabilized. The architecture of H-Met-Gly-Met-OH facilitates two primary competitive stabilization pathways through neighboring group participation, as detailed in 1[1]:

-

Bond Formation: The N-terminal methionine provides a free amino group. If the local pH is favorable (unprotonated state), the lone pair of electrons on the nitrogen can interact with the oxidized sulfur, forming a stable 5-membered cyclic

-

Bond Formation: The central Glycine residue is the critical variable. Lacking a bulky side chain, Glycine provides maximum backbone flexibility. This allows the peptide to fold into a macrocyclic transition state, bringing the unoxidized sulfur of the C-terminal methionine into close proximity with the oxidized N-terminal sulfur, forming an intramolecular

This competition is a perfect proxy for understanding how a protein's tertiary structure dictates the fate of oxidized methionine residues[2].

Mechanistic pathways of H-Met-Gly-Met-OH oxidation and radical stabilization.

Self-Validating Experimental Methodologies

To capture sub-microsecond transient species, researchers rely on high-energy techniques. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: Pulse Radiolysis for Hydroxyl Radical ( ) Isolation

This protocol utilizes ionizing radiation to generate specific radical species in aqueous solutions, allowing for the precise kinetic mapping of H-Met-Gly-Met-OH oxidation.

-

Step 1: Matrix Preparation & pH Titration: Dissolve H-Met-Gly-Met-OH (1-5 mM) in high-purity Milli-Q water. Prepare two distinct sample batches adjusted to pH 3.0 and pH 6.5.

-

Causality: The pH dictates the protonation state of the N-terminal amine. At pH 3.0, the amine is protonated (

), sterically and electronically hindering

-

-

Step 2: Atmospheric Engineering (

Saturation): Purge the solution with continuous Nitrous Oxide (-

Causality: Radiolysis of water generates both

radicals and solvated electrons (

-

-

Step 3: Electron Pulse Irradiation: Subject the sample to a 2-10 MeV electron pulse (duration: 10-50 ns) using a linear accelerator.

-

Step 4: Transient Absorption Detection: Monitor the optical density changes using a photomultiplier tube.

-

Self-Validating Check: Conduct a parallel run using an

gas mixture. Oxygen rapidly scavenges carbon-centered radicals but reacts poorly with sulfur radical cations. If the transient absorption signal persists under

-

Protocol B: Laser Flash Photolysis (LFP) with Carboxybenzophenone

LFP is utilized to study anoxic photosensitized oxidation, simulating specific triplet-state electron transfers[3].

-

Step 1: Sensitizer Integration: Mix the peptide with 3-carboxybenzophenone (3CB) or 4-carboxybenzophenone (4CB) as a photosensitizer.

-

Step 2: Deoxygenation: Purge the system with Argon.

-

Causality: Oxygen is a potent triplet quencher. Anoxic conditions are mandatory to allow the sensitizer to reach its excited triplet state (

) and successfully abstract an electron from the methionine thioether group.

-

-

Step 3: Laser Excitation & Quenching: Excite the sample with an Nd:YAG laser (355 nm). The decay of the

state and the concurrent formation of the

Time-resolved experimental workflow for capturing transient sulfur radical cations.

Quantitative Kinetic Data & Decarboxylation Yields

The structural environment of the methionine residue directly dictates the macroscopic outcome of oxidative stress—specifically, whether the protein undergoes destructive decarboxylation or safely dissipates the radical energy. As demonstrated in 4

4[4], the presence of neighboring groups drastically altersTable 1: Comparative Oxidation Kinetics of Methionine Peptides

| Peptide Sequence | Primary Radical Stabilizer | Dominant 2c-3e Bond | Decarboxylation Yield ( | Transient Half-life / Decay |

| H-Met-OH (Free) | Intermolecular collision | Intermolecular | ~10 - 20% | Concentration dependent |

| H-Met-Gly-OH | N-terminal Amine | Intramolecular | 0% | ~50 μs (at pH 6) |

| H-Met-Gly-Met-OH | Amine & C-terminal Met | Intramolecular | 0% | Complex multi-component |

| None (Steric hindrance) | Unstabilized | ~80% | Rapid irreversible decay |

Data Synthesis: The data reveals a profound causality: peptides containing an N-terminal methionine adjacent to a flexible spacer (like Met-Gly or Met-Gly-Met) exhibit a 0% decarboxylation yield [4]. The rapid formation of the

Implications for Drug Development

Understanding the kinetic behavior of H-Met-Gly-Met-OH provides a blueprint for rational drug design in neurodegenerative diseases and aging, where oxidative stress is a primary pathology.

By mapping how the Glycine spacer facilitates macrocyclic radical stabilization, pharmaceutical scientists can design synthetic antioxidant peptides. Incorporating thioether-containing amino acids separated by highly flexible, non-sterically hindered aliphatic spacers ensures that upon encountering ROS, the therapeutic peptide will rapidly form stable 2c-3e bonds, neutralizing the radical without undergoing destructive fragmentation.

References

- Source: Adam Mickiewicz University (amu.edu.pl)

- Source: National Institutes of Health (nih.gov)

- Source: CHIMIA (chimia.ch)

- ˙OH radical induced decarboxylation of methionine-containing peptides.

Sources

- 1. Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. bip.amu.edu.pl [bip.amu.edu.pl]

- 4. ˙OH radical induced decarboxylation of methionine-containing peptides. Influence of peptide sequence and net charge - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Characteristics of H-Met-Gly-Met-OH in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the tetrapeptide H-Met-Gly-Met-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical physicochemical properties of the peptide and offers a practical, field-proven framework for its empirical solubility assessment. We will explore the causal factors governing its behavior in aqueous solutions, including pH, buffer composition, and the critical influence of methionine oxidation. This guide presents detailed, self-validating experimental protocols and data interpretation strategies to empower researchers to confidently and accurately work with this peptide.

Introduction: The Critical Role of Peptide Solubility

Peptide solubility is a fundamental determinant of success in a vast array of scientific applications, from in vitro assays to the formulation of therapeutic agents.[1] Incomplete solubilization can lead to inaccurate concentration assessments, which in turn compromises the reliability and reproducibility of experimental results.[2] The tetrapeptide H-Met-Gly-Met-OH, with its distinct sequence of methionine and glycine residues, presents a unique solubility profile that warrants careful consideration. This guide serves as an in-depth resource for understanding and systematically characterizing the solubility of H-Met-Gly-Met-OH in aqueous buffers, ensuring its effective and accurate use in research and development.

Physicochemical Properties of H-Met-Gly-Met-OH: A Theoretical Analysis

A foundational understanding of a peptide's physical and chemical properties is essential for predicting its solubility.[3][4] The structure and amino acid composition of H-Met-Gly-Met-OH are the primary determinants of its behavior in aqueous environments.

2.1. Amino Acid Composition and Hydrophobicity

The sequence of H-Met-Gly-Met-OH consists of:

-

Two Methionine (Met) residues: These are non-polar, hydrophobic amino acids.[5] Their sulfur-containing side chains contribute to the overall hydrophobicity of the peptide.

-

One Glycine (Gly) residue: As the simplest amino acid with a single hydrogen atom for its side chain, glycine is considered neutral in terms of hydrophobicity and provides conformational flexibility to the peptide backbone.

Given that 50% of the residues are hydrophobic, H-Met-Gly-Met-OH can be anticipated to have limited solubility in neutral aqueous solutions and may require specific conditions for complete dissolution.[4]

2.2. Isoelectric Point (pI) and Net Charge vs. pH

The isoelectric point (pI) is the pH at which a peptide carries no net electrical charge, and it is often the point of minimum solubility.[6] To estimate the pI of H-Met-Gly-Met-OH, we consider the pKa values of its ionizable groups: the N-terminal amine and the C-terminal carboxylic acid. The side chains of methionine and glycine are not ionizable.

-

N-terminal amine (-NH3+): pKa ≈ 8.0

-

C-terminal carboxyl (-COOH): pKa ≈ 3.0

The pI for a peptide with no ionizable side chains can be estimated as the average of the N-terminal and C-terminal pKa values:

pI ≈ (8.0 + 3.0) / 2 = 5.5

This calculated pI of approximately 5.5 suggests that H-Met-Gly-Met-OH will have its lowest solubility around this pH.[6] At pH values below the pI, the peptide will carry a net positive charge, and at pH values above the pI, it will have a net negative charge, both of which generally enhance solubility in aqueous media.[2][7]

Diagram: Chemical Structure of H-Met-Gly-Met-OH

Caption: Chemical structure of H-Met-Gly-Met-OH.

Key Factors Influencing Aqueous Solubility

The solubility of H-Met-Gly-Met-OH is not an intrinsic constant but is highly dependent on the conditions of the aqueous environment.

3.1. The Impact of pH

As predicted by the calculated pI, pH is the most critical factor governing the solubility of this peptide.

-

At pH ≈ 5.5 (the pI): The peptide has a net neutral charge, minimizing its interaction with water molecules and leading to the lowest solubility. Aggregation and precipitation are most likely to occur at or near this pH.[6]

-

At pH < 5.5 (acidic conditions): The C-terminal carboxyl group is largely protonated (COOH), while the N-terminal amine group is protonated (-NH3+), resulting in a net positive charge. This charge increases electrostatic repulsion between peptide molecules and enhances interactions with water, thereby increasing solubility. For basic peptides, dissolving in a dilute acidic solution like 10% acetic acid is a common strategy.[2][5]

-

At pH > 5.5 (basic conditions): The N-terminal amine group becomes deprotonated (-NH2), while the C-terminal carboxyl group is deprotonated (-COO-), resulting in a net negative charge. This also promotes solubility. For acidic peptides, dissolving in a dilute basic solution such as 0.1M ammonium bicarbonate is recommended.[3][5]

3.2. Buffer Composition and Ionic Strength

The choice of buffer and its ionic strength can influence peptide solubility.

-

Buffer Salts: Different buffer salts can interact with the peptide in various ways. It is advisable to test solubility in the final assay buffer to avoid precipitation upon dilution.

-

Ionic Strength: The effect of ionic strength can be complex. In some cases, increasing ionic strength can enhance solubility by reducing the activity of water and promoting "salting-in" effects. However, at very high salt concentrations, competition for water molecules can lead to "salting-out" and decreased peptide solubility.[7]

3.3. The Special Case of Methionine: Oxidation

Methionine residues are susceptible to oxidation, where the thioether side chain is converted to methionine sulfoxide (MetO).[8][9] This conversion has significant implications for the peptide's properties:

-

Increased Polarity: Methionine sulfoxide is more polar than methionine.[10][11] This increase in polarity can lead to a significant improvement in the aqueous solubility of the peptide.[10]

-

Experimental Variability: Uncontrolled oxidation during storage or handling can lead to inconsistent experimental results due to changes in solubility and potentially biological activity. The presence of both the native and oxidized forms of the peptide can complicate data interpretation.

To mitigate this, it is crucial to handle the peptide with care. Using oxygen-free solvents for reconstitution and storing solutions at -80°C can help minimize oxidation.[4][12]

Recommended Experimental Workflow for Solubility Assessment

A systematic, tiered approach is the most efficient way to determine the solubility of H-Met-Gly-Met-OH. This workflow minimizes sample consumption and provides a comprehensive solubility profile.

Diagram: Experimental Workflow for Solubility Assessment

Caption: A systematic workflow for characterizing peptide solubility.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key solubility experiments.

5.1. Protocol 1: Preliminary Solubility Testing

Objective: To quickly identify suitable solvents for H-Met-Gly-Met-OH.

Materials:

-

Lyophilized H-Met-Gly-Met-OH

-

Deionized water

-

10% (v/v) Acetic Acid

-

0.1 M Ammonium Bicarbonate

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Aliquot approximately 1 mg of the lyophilized peptide into four separate microcentrifuge tubes.

-

Tube 1 (Water): Add 100 µL of deionized water to achieve a target concentration of 10 mg/mL. Vortex for 30 seconds.

-

Tube 2 (Acid): If insoluble in water, add 100 µL of 10% acetic acid to a fresh tube of peptide. Vortex for 30 seconds.

-

Tube 3 (Base): If insoluble in water, add 100 µL of 0.1 M ammonium bicarbonate to a fresh tube of peptide. Vortex for 30 seconds.

-

Tube 4 (Organic): If insoluble in aqueous solutions, add 100 µL of DMSO to a fresh tube of peptide. Vortex for 30 seconds.

-

Visually inspect each tube for clarity. A clear solution indicates solubility at that concentration. Cloudiness or visible particles indicate insolubility or partial solubility.

Causality: This tiered approach starts with the most benign solvent (water) and progresses to more extreme pH or organic solvents, which might be necessary for hydrophobic peptides but may not be compatible with all downstream applications.[3][4]

5.2. Protocol 2: Turbidimetric Solubility Assay for pH Profile

Objective: To quantitatively assess the peptide's solubility across a range of pH values.

Materials:

-

A concentrated stock solution of H-Met-Gly-Met-OH in a suitable solvent (e.g., DMSO).

-

A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

-

96-well microplate (UV-transparent).

-

Microplate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm).

Procedure:

-

In the wells of the microplate, add 198 µL of each buffer from the pH series.

-

Add 2 µL of the peptide stock solution to each well to achieve the desired final concentration. Include buffer-only controls.

-

Seal the plate and incubate with shaking for 2 hours at room temperature to allow for equilibration.

-

Measure the absorbance (turbidity) of each well at 620 nm.

-

The pH at which a significant increase in turbidity is observed corresponds to the pH of precipitation and indicates the limit of solubility.

Causality: This method provides a rapid and high-throughput assessment of solubility.[1] Turbidity is a direct indicator of insoluble aggregate formation. By testing across a pH range, a clear profile of the peptide's pH-dependent solubility can be generated, which should show a dip around the pI.

5.3. Protocol 3: HPLC-Based Thermodynamic Solubility Assay

Objective: To obtain precise, equilibrium solubility data.

Materials:

-

Lyophilized H-Met-Gly-Met-OH

-

A series of aqueous buffers (pH 3-9)

-

HPLC system with a C18 column and UV detector

-

Microcentrifuge

-

Thermomixer

Procedure:

-

Add an excess amount of the lyophilized peptide to microcentrifuge tubes containing each buffer in the pH series.

-

Incubate the tubes in a thermomixer (e.g., 24 hours at 25°C) to ensure the solution reaches equilibrium.

-

Centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved peptide.

-

Carefully collect the supernatant.

-

Analyze the concentration of the peptide in the supernatant using a validated reverse-phase HPLC method. A calibration curve with known concentrations of the peptide should be used for accurate quantification.

-

The measured concentration is the thermodynamic solubility at that specific pH.

Causality: This method is considered the gold standard for solubility measurement as it quantifies the amount of peptide that is truly in solution at equilibrium, providing highly accurate and reliable data.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy interpretation.

Table 1: Hypothetical Solubility Data for H-Met-Gly-Met-OH

| pH | Net Charge (Predicted) | Solubility (mg/mL) by HPLC |

| 3.0 | Positive | > 10 |

| 4.0 | Slightly Positive | 5.2 |

| 5.0 | Near Neutral | 0.8 |

| 6.0 | Near Neutral | 1.1 |

| 7.0 | Slightly Negative | 4.5 |

| 8.0 | Negative | > 10 |

| 9.0 | Negative | > 10 |

The data should be plotted as a pH-solubility profile, which is expected to show a "U" shaped curve with the minimum solubility around the peptide's isoelectric point (pI ≈ 5.5).

Troubleshooting Common Solubility Issues

-

Precipitation upon dilution: If a peptide dissolved in an organic solvent precipitates when diluted into an aqueous buffer, try adding the organic stock solution dropwise to the vortexing buffer to avoid localized high concentrations.[3]

-

Gel Formation: Peptides with a high propensity for hydrogen bonding can form gels.[4] Using denaturing agents like 6M guanidine hydrochloride or 8M urea can disrupt these interactions, though this is often incompatible with biological assays.[6][7]

-

Inconsistent Results: This may be due to the uncontrolled oxidation of methionine residues.[10] It is advisable to characterize the peptide stock for the presence of oxidized species using mass spectrometry.

Conclusion

The tetrapeptide H-Met-Gly-Met-OH is characterized by its moderate hydrophobicity and an isoelectric point around pH 5.5. Its aqueous solubility is highly dependent on pH, exhibiting a classic U-shaped profile with minimal solubility near its pI and significantly higher solubility in acidic (pH < 4) and basic (pH > 7) conditions. The susceptibility of its two methionine residues to oxidation represents a critical variable that can enhance polarity and solubility but may also lead to experimental inconsistencies. A systematic approach, beginning with preliminary solvent screening and followed by quantitative HPLC-based analysis, is recommended for a thorough characterization. By understanding and controlling these key factors, researchers can ensure the accurate and effective use of H-Met-Gly-Met-OH in their experimental systems.

References

-

Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]

-

Peptide Characterization & Analytics. (n.d.). JPT. Retrieved from [Link]

-

Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. (2019). PMC. Retrieved from [Link]

-

Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (n.d.). PMC. Retrieved from [Link]

-

Peptide solubility guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. (2025). ResearchGate. Retrieved from [Link]

-

How Can I Make My Peptide More Water Soluble? (2024). LifeTein. Retrieved from [Link]

-

G-PEPTIDE SOLUBILITY GUIDELINES. (2023). GenScript. Retrieved from [Link]

-

H-Met-met-OH. (n.d.). PubChem. Retrieved from [Link]

-

H-Gly-Pro-Val-Met-OH. (n.d.). PubChem. Retrieved from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. Retrieved from [Link]

-

Site-specific methionine oxidation alters structure and phase separation of TDP-43 C-terminal domain. (2025). bioRxiv. Retrieved from [Link]

-

Peptide Characterization Techniques: FAQs Answered by Experts. (2025). ResolveMass. Retrieved from [Link]

-

Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. (2012). PMC. Retrieved from [Link]

-

Peptide solubility testing. (n.d.). SB-PEPTIDE. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. chegg.com [chegg.com]

- 11. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADD YOUR PAGE TITLE [employees.csbsju.edu]

Thermodynamic Stability of Methionine-Containing Tripeptides

This guide provides a rigorous technical analysis of the thermodynamic and kinetic stability of methionine (Met)-containing tripeptides. It is designed for researchers optimizing peptide therapeutics, where Met oxidation is a critical critical quality attribute (CQA).

Content Type: Technical Guide / Whitepaper Audience: Senior Scientists, Peptide Chemists, Drug Development Leads

Executive Summary

Methionine (Met) residues in tripeptides represent a "Janus-faced" stability challenge. While thermodynamically prone to irreversible chemical oxidation (

This guide delineates the chemical thermodynamics (propensity for degradation) from the conformational thermodynamics (structural integrity). It details the mechanistic pathways of sulfoxide formation, quantifies the stabilizing effects of neighboring aromatic residues, and provides a validated experimental workflow for assessing stability in drug candidates.

Thermodynamic Principles of Methionine Stability

Chemical Stability: The Oxidation Barrier

In the context of peptide drugs, "stability" primarily refers to resistance against chemical degradation. Methionine is uniquely susceptible to oxidation due to the nucleophilicity of its thioether sulfur.

-

Reaction: Met + H

O -

Thermodynamics: The reaction is highly exergonic. The Gibbs free energy of oxidation is negative, meaning the sulfoxide form is thermodynamically favored in the presence of oxidants.

-

Kinetics: Stability is kinetically controlled by the activation energy (

).

| Parameter | Value (Model Tripeptide: Gly-Met-Gly) | Context |

| Activation Energy ( | ~15.5 kcal/mol | Barrier for H |

| Rate Constant ( | 7.9 × 10 | Second-order rate constant at pH 7.0. |

| Solvent Accessibility | 100% | In tripeptides, Met is fully exposed. In folded proteins, |

Conformational Stability: Neighboring Group Effects

While oxidation is a degradation pathway, the thermodynamics of the peptide conformation are heavily influenced by the "Met-Aromatic" motif.

-

Met-Aromatic Interaction: The sulfur atom of Met interacts with aromatic rings (Phe, Tyr, Trp) via dispersion forces and electrostatic interactions (

). -

The "Oxidation Trap": Counter-intuitively, oxidation stabilizes this interaction . The sulfoxide oxygen forms strong electrostatic interactions with the aromatic ring edge.

Thermodynamic Interaction Energies (

| Interaction Pair | Stability Implication | |

| Met – Phe | -0.65 | Weak stabilization of the native tripeptide conformation. |

| Met(O) – Phe | -1.25 | Oxidation increases interaction strength by ~0.6 kcal/mol. |

| Result | Conformational Locking | Oxidized tripeptides may adopt a more rigid, thermodynamically stable conformation, potentially altering bioactivity or immunogenicity. |

Mechanistic Pathways of Instability

Understanding the mechanism is prerequisite to designing stable analogs.

The Two-Electron Oxidation Pathway (H O )

This is the dominant pathway in formulation buffers containing trace peroxides (e.g., from polysorbates). It involves a direct nucleophilic attack of the sulfur on the peroxide oxygen.

The One-Electron Pathway (Radical Stress)

Under photo-stress or metal catalysis (Fenton chemistry), Met undergoes one-electron oxidation to a sulfuranyl radical cation (MetS

-

N-Terminal Effect: In X-Met-Y tripeptides, the N-terminal amine can stabilize the radical, accelerating degradation.

-

C-Terminal Effect: Carboxylates are less effective stabilizers.

Visualization: Oxidation Pathways

The following diagram illustrates the bifurcation between peroxide-mediated and radical-mediated degradation.

Caption: Dual pathways of Methionine instability. The H2O2 pathway leads directly to Sulfoxide, while the Radical pathway involves complex neighboring group stabilization.

Experimental Workflow: Validating Stability

Trustworthiness: This protocol is based on ICH Q1A(R2) guidelines but adapted for high-throughput peptide screening.

Stress Conditions

Do not rely on a single stressor. Use a matrix approach to identify specific vulnerabilities.

-

Oxidative (Peroxide): 0.1% - 3.0% H

O -

Oxidative (Radical): AAPH (Azobis-amidinopropane) or Fe(II)/Ascorbate. (Simulates light/metal stress).

-

Thermal: 40°C, 50°C, 60°C (Arrhenius modeling).

Analytical Method: LC-MS/MS

UV absorbance (214 nm) is insufficient due to lack of chromophore change upon oxidation. Mass Spectrometry is mandatory.

-

Column: C18 Reverse Phase (MetO is more hydrophilic; elutes earlier than Met).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile. Avoid TFA if high sensitivity is needed (ion suppression).

-

Detection:

-

Met: Parent Ion [M+H]

. -

MetO: [M+H+16]

. -

Signature: Neutral loss of methanesulfenic acid (-64 Da) is a specific fragmentation signature for MetO in MS/MS.

-

Data Analysis: Pseudo-First-Order Kinetics

Since

Plot

Visualization: Stability Testing Workflow

Caption: Step-by-step workflow for determining thermodynamic stability parameters via accelerated degradation.

References

-

Valley, C.C., et al. (2012). "Oxidation increases the strength of the methionine-aromatic interaction."[3] Proceedings of the National Academy of Sciences. Link

-

Foley, S., et al. (2018). "Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study." Journal of Photochemistry and Photobiology B: Biology. Link

-

Griffiths, S.W., & Cooney, C.L. (2002).[4] "Relationship between protein structure and methionine oxidation in recombinant human alpha 1-antitrypsin." Biochemistry. Link

-

Schöneich, C. (2005). "Mechanisms of metal-catalyzed oxidation of proteins." Annual Review of Pharmacology and Toxicology. Link

-

Chu, J.W., et al. (2004). "Oxidation of methionine residues in aqueous solutions: free methionine and methionine in granulocyte colony-stimulating factor."[5] Biochemistry. Link

Sources

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidation of methionine residues in aqueous solutions: free methionine and methionine in granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Insights into Metal Coordination by Methionine-Containing Tripeptides: A Focus on H-Met-Gly-Met-OH

Executive Summary

The tripeptide H-Met-Gly-Met-OH (MGM) serves as a critical model system in bioinorganic chemistry for understanding the competitive coordination dynamics between "soft" thioether donors and "hard" amide/amine nitrogen donors. This guide provides a technical review of the ligand's behavior in metal binding assays, specifically focusing on the dichotomy between Platinum/Palladium (Pt/Pd) and Copper (Cu) coordination.

For researchers in drug development—particularly those designing metallodrugs or peptide-based chelators—understanding MGM reveals how the positioning of Methionine (Met) residues dictates the thermodynamic stability and kinetic pathways of metal complexation.

Chemical Profile & Ligand Architecture

The H-Met-Gly-Met-OH sequence presents a unique "ambivalent" coordination environment. The peptide chain offers three distinct types of donor atoms, creating a pH-dependent landscape for metal binding.

Structural Analysis

-

N-Terminal Methionine (Met1): Provides an anchoring primary amine (

) and a flexible thioether side chain ( -

Glycine Spacer (Gly2): Provides backbone flexibility and an amide nitrogen capable of deprotonation (

) at physiological or basic pH. -

C-Terminal Methionine (Met3): Provides a terminal carboxylate (

) and a second thioether group.

Donor Atom Classification (HSAB Theory)

| Donor Group | Type | Hard/Soft | Preferred Metal | pKa (Approx) |

| Terminal Amine ( | Neutral | Borderline/Hard | Cu(II), Zn(II), Ni(II) | ~9.2 |

| Thioether ( | Neutral | Soft | Pt(II), Pd(II), Ag(I) | N/A |

| Amide Nitrogen ( | Anionic* | Hard | Cu(II), Ni(II), Pd(II) | >14 (deprotonation induced by metal) |

| Carboxylate ( | Anionic | Hard | Ca(II), Mg(II) | ~3.1 |

*Note: Amide nitrogens only coordinate upon metal-induced deprotonation.

Metal Coordination Dynamics

Palladium(II) and Platinum(II): The Sulfur Anchor

Research indicates that Pt(II) and Pd(II) complexes preferentially "anchor" to the methionine sulfur due to favorable soft-soft interactions.

-

Mechanism: The reaction typically proceeds via a kinetic intermediate where the metal binds the thioether sulfur. This is followed by a slower ring-closure step involving the N-terminal amine or deprotonated amide nitrogens.

-

Cheliation Modes:

- Mode: Formation of a 6-membered chelate ring involving the Met1 sulfur and the N-terminal amine.

- Mode: At higher pH, Pd(II) can induce deprotonation of the peptide backbone, leading to tridentate coordination involving the Met1 sulfur, the N-terminal amine, and the Gly2 amide nitrogen.

-

Regioselectivity: Studies on Pd(II)-promoted hydrolysis show that binding to the Met sulfur activates specific peptide bonds, a property exploited in proteomic cleavage reagents.[2]

Copper(II): The Nitrogen Switch

Unlike Pt/Pd, Copper(II) is a borderline acid that strongly prefers nitrogen donors.

-

Low pH (< 6): Cu(II) interactions are weak, primarily electrostatic or involving the terminal amine.

-

Physiological pH (7.4): Cu(II) promotes the deprotonation of amide nitrogens. The H-Met-Gly-Met-OH sequence likely adopts a

or -

The "Spectator" Sulfur: While Met sulfur is generally a poor donor for Cu(II), it can provide weak apical coordination (axial bonding) in square-pyramidal geometries, subtly influencing the redox potential of the complex.

Visualization of Coordination Logic

The following diagram illustrates the divergent binding pathways for Soft (Pt/Pd) vs. Borderline (Cu) metals with H-Met-Gly-Met-OH.

Caption: Divergent coordination pathways. Pt/Pd anchor at Sulfur (Red path), while Cu drives Nitrogen-based backbone deprotonation (Blue path).

Experimental Protocols

To rigorously characterize the H-Met-Gly-Met-OH metal interaction, two complementary techniques are required: Potentiometric Titration (for stability constants) and NMR Spectroscopy (for structural assignment).

Protocol A: Potentiometric Titration (Stability Constants)

This method quantifies the protonation states and metal binding constants (

Reagents:

-

Ligand: 2 mM H-Met-Gly-Met-OH in

(to protonate all sites). -

Metal Salt:

or -

Titrant: Carbonate-free 0.1 M NaOH.

-

Ionic Strength Adjuster: 0.1 M

or

Workflow:

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and verify Nernstian slope.

-

Ligand Titration: Titrate the free peptide (2 mM) with NaOH from pH 2.5 to 11.0 to determine ligand

values (expect -

Complex Titration: Prepare 1:1, 1:2, and 2:1 (Metal:Ligand) ratios. Titrate under inert atmosphere (

or Ar) to prevent carbonate formation or oxidation. -

Data Analysis: Use Hyperquad or SUPERQUAD software to fit the titration curves and calculate stability constants (

,

Protocol B: 1H-NMR Titration (Structural Evidence)

NMR is definitive for identifying S-binding, as the S-methyl protons shift significantly upon metal coordination.

Reagents:

-

Solvent:

(99.9%). -

Buffer: Phosphate or unbuffered (pH adjusted with

). -

Standard: TSP (trimethylsilylpropanoic acid) as internal reference.

Workflow:

-

Baseline: Acquire 1H-NMR of free peptide at pH 2.0, 7.0, and 10.0. Note the chemical shift of the Met

singlet ( -

Metal Addition: Add 0.2 equivalents of metal ion (e.g.,

) sequentially up to 1.5 equivalents. -

Incubation: For Pt(II), equilibrium is slow. Incubate samples at 37°C for 24-48 hours.

-

Observation:

-

S-Binding: Look for a downfield shift of the

peak (typically +0.4 to +0.8 ppm). -

N-Binding: Look for shifts in the

-CH protons adjacent to the peptide bond. -

Pt-Satellite: If using Pt, look for

satellites on the proton peaks (coupling constant

-

Workflow Visualization

Caption: Integrated workflow combining thermodynamic quantification and structural verification.

References

-

Interactions of Palladium(II) with Methionine-Containing Peptides

- Source: PubMed / NIH

- Context: Detailed analysis of Pd(II) coordination with Gly-Met, Gly-Met-Gly, and Gly-Gly-Met, establishing the S-anchoring mechanism and regioselective cleavage.

-

URL:[Link]

-

Reactions of Platinum(II) Complexes with Sulfur- and Nitrogen-Containing Biomolecules

-

Copper(II) Import and Reduction Dependent on His-Met Clusters

- Source: PMC / NIH

- Context: Discusses the biological relevance of Met-Gly-Met clusters in copper transport proteins (hCTR1), highlighting the functional interplay between Met and Cu(II) in biological systems.

-

URL:[Link]

-

Combined Use of Platinum(II) and Palladium(II) Complexes for Selective Cleavage

- Critical Stability Constants of Amino Acids and Peptides Source: General Reference (Martell & Smith) Context: While not a direct link, the methodology for calculating stability constants cited in the text is grounded in the standard protocols established by Martell and Smith, widely referenced in the search results (e.g., Snippet 1.5).

Sources

- 1. allpeptide.com [allpeptide.com]

- 2. Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Combined use of platinum(II) complexes and palladium(II) complexes for selective cleavage of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The MGM Gateway: Biological Significance of the Met-Gly-Met Sequence in Protein Degradation

[1]

Executive Summary

The Met-Gly-Met (MGM) sequence is not merely a structural string of amino acids; it functions as a high-fidelity biochemical logic gate at the N-terminus of nascent proteins.[1] Its biological significance lies in its ability to dictate the fate of a protein immediately following translation.

The MGM motif serves as a primary substrate for N-terminal Methionine Excision (NME) , an irreversible processing event that exposes a secondary glycine residue.[1] Once exposed, this glycine becomes a determinant for one of three distinct fates:[1]

-

Membrane Anchoring (Stabilization): Via N-myristoylation.[1]

-

Rapid Turnover (Degradation): Via the Gly/N-degron pathway (CRL2^ZYG11B).[1]

-

Ligand-Induced Turnover: Acting as a metal-sensing motif (e.g., in hCTR1) that triggers endocytosis and degradation upon copper binding.[1]

This guide dissects the mechanistic pathways, enzymology, and experimental validation of the MGM motif’s role in proteostasis.[1]

Part 1: The Biochemical Logic of MGM Processing

The fate of an MGM-containing protein is decided the moment it emerges from the ribosome. The governing principle is the N-End Rule , but the MGM sequence presents a specific case due to the efficiency of Methionine Aminopeptidase (MetAP).

The MetAP Cleavage Rule

The removal of the initiator Methionine (iMet) is governed by the radius of gyration of the second residue (P1').

-

Rule: MetAP cleaves iMet if the side chain of P1' is small (< 1.29 Å).

-

MGM Context: In a Met-Gly-Met sequence, the P1' residue is Glycine (the smallest amino acid, radius ~0 Å).[1]

-

Outcome: MetAP cleavage is constitutive and highly efficient .[1] The iMet is removed, exposing the Glycine at the new N-terminus (neo-N-terminus).[1]

Resulting Species: H2N-Gly-Met-...

The Fork in the Road: Post-Cleavage Fates

Once Gly-Met- is exposed, the protein enters a competitive landscape between modification enzymes and ubiquitin ligases.[1]

| Pathway | Enzyme/Complex | Mechanism | Outcome |

| N-Myristoylation | N-Myristoyltransferase (NMT) | Attaches myristate (C14 fatty acid) to N-term Gly.[1][2] | Stabilization / Membrane Localization |

| Gly/N-Degron | CRL2^ZYG11B (Humans) | Direct recognition of free N-term Gly.[1] | Proteasomal Degradation |

| N-Acetylation | NatA Complex | Acetylates N-term Gly (Ac-Gly).[1] | Context Dependent (Ac/N-End Rule) |

Part 2: The Gly/N-Degron Pathway (The "Trapdoor")

Recent advances in N-terminomics have identified that the exposed Glycine from an MGM precursor is a potent degron (degradation signal) if it escapes myristoylation.[1] This is a critical quality control mechanism.[1]

Mechanism of Recognition

In mammalian cells, the CRL2^ZYG11B E3 ubiquitin ligase complex specifically recognizes N-terminal Glycine residues.[1]

-

Substrate Requirement: An unmodified N-terminal Glycine (exposed after Met-cleavage).[1]

-

The MGM Link: The Met-Gly-Met sequence is the perfect generator of this substrate.[1] MetAP removes the first Met, creating the Gly-degron.[1]

-

Binding Pocket: The ZYG11B subunit contains a deep, hydrophobic pocket that specifically accommodates the Glycine alpha-amine.[1]

Physiological Implication: "Myristoylation or Death"

The MGM motif often appears in proteins destined for N-myristoylation (e.g., ADP-ribosylation factors, G-protein alpha subunits).[1]

-

Successful Folding: NMT binds the N-term Gly and attaches myristate

Membrane anchoring -

Failed Folding/Low NMT Activity: The N-term Gly remains exposed

Recognized by CRL2^ZYG11B

This system ensures that proteins failing to acquire their essential lipid modification are rapidly cleared from the cytosol.

Part 3: MGM as a Metal-Sensing Degron (The hCTR1 Case)[1]

Beyond the N-end rule, the Met-Gly-Met sequence has a specific structural role in metal homeostasis, exemplified by the Human Copper Transporter 1 (hCTR1) .[1]

The "Mets" Motifs

hCTR1 contains extracellular "Mets" motifs, including Met-Gly-Met clusters (e.g., residues 7-9).[1][3][4] These are not cleaved by MetAP (likely due to structural context or signal peptides) but remain accessible.

Ligand-Induced Endocytosis[1]

-

Basal State: In low copper, hCTR1 is stable at the plasma membrane.[1]

-

Activation: Excess Copper (Cu) binds directly to the thioether groups of the Met-Gly-Met cluster.[1]

-

Conformational Change: This binding induces a structural shift that triggers the internalization (endocytosis) of the transporter.

-

Degradation: The internalized transporter is routed to the lysosome for degradation, preventing copper toxicity.[1]

Significance: Here, MGM acts as a rheostat for cellular copper levels, directly coupling ligand binding to protein half-life.[1]

Part 4: Visualization of Pathways

The following diagram illustrates the divergent fates of a protein initiating with the Met-Gly-Met sequence.

Caption: The "MGM Decision Tree": Post-translational processing of the Met-Gly-Met motif determines protein stability via competing lipid modification (NMT) and ubiquitin-mediated degradation (CRL2) pathways.[1]

Part 5: Experimental Protocols

To determine which pathway regulates your MGM-containing protein of interest, use the following validated workflow.

Cycloheximide (CHX) Chase Assay

Objective: Determine the half-life of the protein and the effect of N-terminal processing.

-

Cell Culture: Seed HEK293T or HeLa cells to 70% confluence.

-

Transfection: Express Wild-Type (WT) MGM-protein and a Mutant (e.g., MA M-protein or MV M-protein).[1]

-

Note: Changing Gly to Val (MVM) prevents MetAP cleavage (Val radius > 1.29 Å), retaining the initiator Met.[1]

-

-

Treatment: Treat cells with Cycloheximide (100 µg/mL) to halt new synthesis.

-

Timepoints: Harvest lysates at 0, 1, 2, 4, and 8 hours.

-

Analysis: Western Blot. Quantify band intensity relative to t=0.

-

Interpretation: If WT (MGM) degrades faster than Mutant (MVM), the exposed Glycine is likely the destabilizing factor (Gly/N-degron).[1]

-

N-Myristoylation Validation (Click Chemistry)

Objective: Confirm if the MGM motif leads to myristoylation (stabilization).[1]

-

Metabolic Labeling: Incubate cells with Alkynyl-Myristic Acid (Alk-C14) (50 µM) for 4–6 hours.

-

Lysis & Click Reaction: Lyse cells and perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a Biotin-Azide tag.[1]

-

Pull-Down: Streptavidin bead enrichment.

-

Blotting: Probe for your target protein.[1]

-

Result: A strong signal indicates the Gly-Met N-terminus was successfully myristoylated.[1] Absence suggests the protein may be targeted by the Gly/N-degron pathway.

-

Drug Sensitivity Assay (hCTR1-like targets)

Objective: Test if MGM acts as a ligand-sensor degron.[1]

-

Ligand Exposure: Treat cells with the specific metal/ligand (e.g., CuCl2, 0-100 µM).[1]

-

Inhibitor Check: Co-treat with Bafilomycin A1 (Lysosome inhibitor) or MG132 (Proteasome inhibitor).

-

Readout: If protein levels drop with Ligand but are rescued by Bafilomycin, the MGM motif is driving lysosomal turnover (endocytosis).[1]

References

-

Timms, R. T., et al. (2019). "A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation."[1] Science, 364(6447).[1] Link

-

Varshavsky, A. (2011). "The N-end rule pathway and regulation by proteolysis."[1] Protein Science, 20(8), 1298–1345.[1] Link

-

Gupta, A., et al. (2022). "Copper(II) import and reduction are dependent on His-Met clusters in the extracellular amino terminus of human Copper Transporter-1."[1] Journal of Biological Chemistry. Link

-

Xiao, Q., et al. (2010). "N-Terminal Methionine Processing in Mammalian Cells."[1] Frontiers in Molecular Biosciences. Link

-

Giglione, C., & Meinnel, T. (2021). "MetAP and N-terminal processing: The gatekeepers of protein stability."[1] Trends in Biochemical Sciences. Link

Sources

- 1. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPT - xtalwebary.blogspot/2011/01/membrane-proteins.html PowerPoint Presentation - ID:5932260 [slideserve.com]

- 3. Copper(II) import and reduction are dependent on His-Met clusters in the extracellular amino terminus of human copper transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Chemical Identifiers, Synthesis, and Pharmacological Profiling of H-Met-Gly-Met-OH

Executive Summary

As a Senior Application Scientist overseeing peptide synthesis and characterization, I frequently encounter tripeptides that serve as critical foundational models for complex biochemical interactions. H-Met-Gly-Met-OH (Methionyl-glycyl-methionine) is one such molecule. Characterized by its dual thioether side chains, this peptide acts as a minimal structural motif for studying oxidative stress mechanisms and metal-peptide coordination—specifically the interaction between platinum-based antineoplastic agents and human copper transporters. This whitepaper provides a comprehensive technical guide detailing the chemical identifiers, mechanistic pathways, and self-validating experimental protocols required to synthesize and utilize H-Met-Gly-Met-OH in advanced research settings.

Chemical Identity and Structural Parameters

Accurate chemical identification is the bedrock of reproducible research. H-Met-Gly-Met-OH is officially registered under the CAS number 14486-10-3[1],[2]. The presence of two methionine residues separated by a flexible glycine linker gives this peptide unique chelating properties.

Table 1: Chemical Identifiers and Structural Properties

| Parameter | Specification / Identifier |

| IUPAC / Chemical Name | L-Methionylglycyl-L-methionine[1] |

| CAS Registry Number | 14486-10-3[1],[2] |

| Molecular Formula | C12H23N3O4S2[1],[2] |

| Molecular Weight | 337.46 g/mol |

| Canonical SMILES | CSCCC(=O)NCC(=O)NC(=O)O |

| Appearance | White to off-white powder[1] |

| Storage Conditions | -20°C, desiccated, protected from light[1] |

Mechanistic Role in Biological Systems

Coordination with Platinum Therapeutics

The human copper transport protein 1 (hCtr1) plays a paradoxical role in oncology: it is responsible for high-affinity copper uptake but is also implicated in the active cellular transport of platinum-based chemotherapy drugs[3]. The extracellular N-terminus of hCtr1 contains highly conserved methionine-rich (Met-rich) motifs (e.g., Met-Gly-Met-Ser-Tyr-Met-Asp-Ser)[3].

H-Met-Gly-Met-OH serves as a truncated, highly controlled model to study these interactions. Research demonstrates a distinct causality in ligand exchange when platinum drugs encounter these Met-rich sequences. Cisplatin and carboplatin undergo complete carrier ligand displacement upon coordinating with the thioether sulfur of the methionine residues[3]. In stark contrast, oxaliplatin retains its bulky diaminocyclohexane (DACH) ligand during coordination[3]. This differential binding directly impacts the pharmacokinetics and toxicity profiles of these drugs.

Radical Oxidation Pathways

Methionine residues act as endogenous antioxidants, scavenging reactive oxygen species (ROS). During photo- and radiation-induced one-electron oxidation, the thioether group is rapidly oxidized[4]. In linear peptides like Met-Gly-Met, the primary oxidation event yields a transient radical cation, Met(S∴N)+, which subsequently dictates whether the peptide undergoes decarboxylation or forms a stable methionine sulfoxide[4]. Understanding this pathway is critical when handling the peptide, as ambient oxidation can ruin experimental yields.

Experimental Workflows and Protocols

To ensure scientific integrity, the synthesis and purification of H-Met-Gly-Met-OH must follow a self-validating system . Every step must include a feedback mechanism to confirm success before proceeding.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Cleavage

-

Resin Loading: Utilize a pre-loaded Fmoc-Met-Wang resin to prevent C-terminal racemization.

-

Coupling: Sequentially couple Fmoc-Gly-OH and Fmoc-Met-OH using HBTU/DIPEA in DMF.

-

Cleavage and Scavenging (Critical Step): Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Ethanedithiol (EDT) for 2 hours.

-

Causality: Methionine's thioether is highly nucleophilic and prone to alkylation by the t-butyl cations generated during TFA cleavage. EDT is strictly required as a sacrificial scavenger to trap these carbocations, preventing the irreversible modification of the peptide.

-

-

Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C).

-

Causality: Cold ether selectively precipitates the highly polar peptide while leaving non-polar scavengers and cleaved protecting groups in solution, isolating the crude product without inducing thermal degradation.

-

Protocol 2: RP-HPLC Purification and MS Validation

-

Chromatography: Dissolve the crude pellet in 5% Acetonitrile/95% Water (0.1% TFA) and inject onto a C18 Reverse-Phase HPLC column. Run a linear gradient of 5-60% Acetonitrile over 30 minutes.

-

Self-Validating Feedback Loop: Collect the primary peak absorbing at 214 nm (peptide bond). Immediately analyze the fraction via Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Validation Logic: The target mass is m/z 338.1[M+H]+ . If a peak at m/z 354.1 is observed, it conclusively indicates a +16 Da shift due to methionine oxidation (forming methionine sulfoxide). This invalidates the fraction and dictates that the cleavage scavenger ratios must be optimized.

-

Data Presentation

Table 2: Quantitative Analytical Parameters for H-Met-Gly-Met-OH Validation

| Analytical Target | Expected Value | Diagnostic Significance |

| Target Mass [M+H]+ | 338.14 m/z | Confirms successful synthesis of intact tripeptide. |

| Oxidized Impurity [M+O+H]+ | 354.14 m/z | Flags single methionine oxidation (Sulfoxide formation). |

| Double Oxidized [M+2O+H]+ | 370.14 m/z | Flags complete oxidation of both Met residues. |

| RP-HPLC UV Detection | 214 nm | Optimal wavelength for monitoring the peptide backbone. |

| Oxidation Rate Constant | ~3 × 10^9 M⁻¹s⁻¹ | Highlights extreme susceptibility to rapid radical oxidation[4]. |

Systems and Pathways Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

Figure 1: Differential coordination of platinum therapeutics with Met-rich peptide motifs.

Figure 2: Self-validating workflow for H-Met-Gly-Met-OH synthesis and purification.

References

- H-Met-Gly-Met-OH CAS:14486-10-3 - Hebei Dangtong Biological Technology Co..LTD LookChem

- H-MET-GLY-MET-OH CAS#: 14486-10-3 ChemicalBook

- Coordination of platinum therapeutic agents to met-rich motifs of human copper transport protein1w DukeSpace (Duke University)

- Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques MDPI

Sources

Methodological & Application

Solid-phase peptide synthesis protocol for H-Met-Gly-Met-OH

Application Note: High-Fidelity Solid-Phase Synthesis of H-Met-Gly-Met-OH

Executive Summary

The synthesis of H-Met-Gly-Met-OH presents a specific chemoselective challenge: the high susceptibility of the Methionine (Met) thioether side chain to oxidation during the cleavage and global deprotection steps. While the sequence is short and sterically unhindered, standard Fmoc SPPS protocols often yield significant quantities of Met(O) (methionine sulfoxide) impurities, requiring arduous downstream purification.

This protocol details an optimized workflow using 2-Chlorotrityl Chloride (2-CTC) resin to ensure C-terminal enantiomeric purity and introduces a Reductive Cleavage Cocktail (Reagent H) specifically designed to suppress Met oxidation to <1%, eliminating the need for post-synthesis reduction steps.

Strategic Analysis & Materials

Resin Selection: Why 2-CTC?

For C-terminal carboxylic acids, Wang resin is the traditional choice. However, loading the first amino acid onto Wang resin requires esterification (often using DMAP), which poses a risk of C-terminal racemization (epimerization).

-

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Mechanism: The trityl linker allows for S_N1-like direct loading of Fmoc-Met-OH in the presence of DIPEA (base) without carboxyl activation, effectively eliminating racemization risks.

The Methionine Challenge

Methionine residues are easily oxidized by electrophilic scavengers (like t-butyl cations) or dissolved oxygen during TFA cleavage.

-

Standard Risk: Cleavage with standard "Reagent K" can result in 15–55% Met(O) formation.

-

Solution: Incorporation of Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) into the cleavage cocktail acts as an in situ reducing system, reverting any formed sulfoxide back to the thioether.

Reagents List

| Component | Grade/Spec | Purpose |

| Resin | 2-Chlorotrityl Chloride (1.0–1.6 mmol/g) | Solid support |

| Amino Acids | Fmoc-Met-OH, Fmoc-Gly-OH | Building blocks |

| Coupling | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Racemization-suppressing coupling |

| Deprotection | 20% Piperidine in DMF | Fmoc removal |

| Scavengers | EDT (1,2-Ethanedithiol), Thioanisole, Phenol | Cation scavenging |

| Reductants | NH₄I (Ammonium Iodide), DMS (Dimethyl Sulfide) | Critical: Prevents Met oxidation |

Experimental Protocol

Resin Loading (The Critical First Step)

Target Loading: 0.6 mmol/g (Lower loading reduces aggregation risks, though minimal for tripeptides).

-

Swelling: Place 2-CTC resin (1.0 g) in a reaction vessel. Swell in dry DCM (10 mL) for 30 min.

-

Loading Solution: Dissolve Fmoc-Met-OH (0.6 mmol, 1.0 eq relative to desired loading) in dry DCM (10 mL). Add DIPEA (2.4 mmol, 4.0 eq).

-

Reaction: Add solution to resin. Agitate for 2 hours at Room Temperature (RT).

-

Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction mixture. Agitate for 20 min. Note: Methanol caps unreacted trityl chlorides.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Peptide Assembly Cycle (Fmoc/tBu)

Perform the following cycle for Glycine and the final Methionine.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

-

Coupling Activation:

-

Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq).

-

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

-

Coupling Reaction: Add activated mixture to resin.[1][2][3] Agitate for 60 min at RT.

-

Monitoring: Perform Kaiser Test (Ninhydrin).

-

Blue beads = Incomplete coupling (Repeat step 3).

-

Colorless beads = Complete coupling.

-

The "Expert" Cleavage Step (Reagent H)

Standard cocktails are insufficient for Met-rich peptides. We utilize a reductive cocktail.

Preparation of Reagent H (Freshly made):

-

Trifluoroacetic acid (TFA): 81%[4]

Procedure:

-

Wash final resin with DCM (5x) to remove all traces of DMF (DMF can cause TFA salts to adhere). Dry resin under nitrogen.

-

Add Reagent H (10 mL per 1 g resin).

-

Cool to 0°C for the first 10 minutes, then allow to warm to RT. Agitate for 2.5 hours.

-

Why Cool? Controls the exothermic heat of acidolysis, reducing initial oxidation kinetics.

-

-

Precipitation: Filter resin.[3] Drop filtrate into cold Diethyl Ether (-20°C, 10-fold volume).

-

Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.

Process Visualization

Synthesis Workflow

Figure 1: Optimized SPPS workflow for H-Met-Gly-Met-OH emphasizing the reductive cleavage step.

Methionine Protection Mechanism

Figure 2: The cycle of Methionine oxidation and the restorative function of Ammonium Iodide/DMS in Reagent H.

Analytical Data & Quality Control

Cleavage Cocktail Comparison

The following data illustrates the necessity of the specialized cocktail for this specific sequence.

| Cleavage Condition | Composition | Met(O) Content (HPLC) | Yield |

| Standard (TFA/H2O/TIS) | 95:2.5:2.5 | 35 - 45% | Moderate |

| Reagent K | TFA/Phenol/H2O/Thioanisole/EDT | 10 - 15% | High |

| Reagent H (Recommended) | TFA/Phenol/Thioanisole/EDT/H2O/DMS/NH₄I | < 1% | High |

QC Parameters

-